1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid
Description
1-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid (CAS: 1001755-12-9) is a brominated pyrazole derivative with a molecular formula of C₈H₇BrN₄O₂ and a molecular weight of 271.08 g/mol . Its structure comprises two pyrazole rings: one substituted with a bromine atom at the 4-position and the other bearing a carboxylic acid group at the 3-position, linked via a methylene bridge.
Properties
IUPAC Name |
1-[(4-bromopyrazol-1-yl)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O2/c9-6-3-10-13(4-6)5-12-2-1-7(11-12)8(14)15/h1-4H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEUMWYKPZZSPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)CN2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-bromo-1H-pyrazole with various reagents to introduce the carboxylic acid group. One common method involves the use of strong bases and organic solvents under controlled temperatures to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The process often includes steps such as cyclization, bromination, and carboxylation .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrazole ring.
Cyclization: Formation of more complex heterocyclic structures through intramolecular reactions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromo group .
Scientific Research Applications
1-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromo group and carboxylic acid functional group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
1-[(4-Chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic Acid
- Molecular Formula : C₈H₇ClN₄O₂
- Molecular Weight : 226.62 g/mol
- CAS : 1006473-16-0
- Key Differences: Replacing bromine with chlorine reduces molecular weight and alters electronegativity. The smaller van der Waals radius of chlorine (1.75 Å vs. 1.85 Å for Br) may influence binding interactions in biological systems. This analog is less lipophilic (clogP ~1.2 vs.
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid
- Molecular Formula : C₅H₅BrN₂O₂
- Molecular Weight : 221.01 g/mol
- CAS : 84547-86-4
- Key Differences: The absence of a methylene-linked pyrazole ring simplifies the structure. This compound is more acidic (pKa ~3.5) due to fewer electron-donating substituents compared to the target compound .
Functional Group Variants
1-(4-Fluorophenyl)-N-methyl-N-((2-methylthiazol-4-yl)methyl)-1H-pyrazole-3-carboxamide
- Molecular Formula : C₁₆H₁₆FN₄OS
- Molecular Weight : 331.10 g/mol
- CAS : N/A (Referenced as Z899051432)
- Key Differences : Replacement of the carboxylic acid with a carboxamide group eliminates acidity, enhancing blood-brain barrier penetration. The thiazole ring introduces π-π stacking capabilities, which may improve binding to aromatic protein residues. This analog showed potent activity in CFTR modulation studies .
1-(Adamantan-1-yl)-4-bromo-1H-pyrazole-3-carboxylic Acid
- Molecular Formula : C₁₄H₁₇BrN₂O₂
- Molecular Weight : 337.20 g/mol
- CAS : 1460379-39-2
- However, the bulky substituent may reduce solubility in aqueous media (<0.1 mg/mL) compared to the target compound .
Substitution Pattern Analogs
5-(2,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic Acid
- Molecular Formula : C₁₀H₆Cl₂N₂O₂
- Molecular Weight : 257.08 g/mol
- CAS : 78874-27-8
- Key Differences : A dichlorophenyl group at the 5-position introduces strong electron-withdrawing effects, lowering the pKa of the carboxylic acid (estimated ~2.8). This compound has demonstrated antimicrobial activity, with MIC values <10 µM against Gram-negative bacteria .
1,5-Diaryl-Substituted 1H-Pyrazole-3-carboxylic Acid Derivatives
- Example : 1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic Acid
- Molecular Formula : C₁₇H₁₃FN₂O₃
- Molecular Weight : 312.30 g/mol
- CAS : N/A (Referenced as 11j)
- Key Differences : Diaryl substitution at the 1- and 5-positions creates a planar structure conducive to stacking interactions. The methoxy group enhances solubility in polar solvents (e.g., DMSO >50 mg/mL) compared to the bromo analog .
Comparative Data Table
Biological Activity
1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and related research findings, focusing on its anticancer, anti-inflammatory, and antibacterial properties.
- IUPAC Name : this compound
- Molecular Formula : C₈H₇BrN₄O₂
- Molecular Weight : 271.07 g/mol
- CAS Number : 1001755-12-9
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold exhibit significant inhibitory effects on various cancer cell lines:
| Cancer Type | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Lung Cancer | A549 | 49.85 | |
| Breast Cancer | MDA-MB-231 | 26 | |
| Liver Cancer | HepG2 | 34.5 | |
| Colorectal Cancer | HCT116 | 30.0 |
The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in these cancer types.
Anti-inflammatory Activity
In addition to its anticancer properties, pyrazole derivatives are known for their anti-inflammatory effects. Studies have demonstrated that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO) in vitro. This suggests potential applications in treating inflammatory diseases .
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have also been explored. For instance, some studies indicate that these compounds can disrupt bacterial cell membranes, leading to cell lysis. The mechanism involves the formation of hydrogen bonds with critical cellular components, resulting in enhanced antimicrobial activity .
Synthesis and Evaluation
A study conducted by Xia et al. synthesized several pyrazole derivatives, including the target compound, and evaluated their biological activities against various cancer cell lines. The findings indicated that the introduction of bromine at specific positions significantly enhanced the anticancer efficacy compared to non-brominated analogs .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the pyrazole ring can lead to variations in biological activity. For instance:
Q & A
What are the established synthetic routes for preparing 1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid, and how are reaction conditions optimized?
Level: Basic
Methodological Answer:
A robust approach involves multi-step coupling reactions. For example, analogous pyrazole derivatives are synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids in degassed DMF/water mixtures under inert atmospheres. Reaction parameters such as solvent polarity, temperature (e.g., 80–100°C), and base choice (e.g., K₃PO₄) critically influence yield and purity . Intermediate purification via column chromatography or recrystallization ensures structural fidelity. For brominated pyrazole precursors, alkylation or nucleophilic substitution steps are employed to introduce the methyl-pyrazole backbone .
How is the structural integrity of this compound validated in academic research?
Level: Basic
Methodological Answer:
Structural confirmation relies on X-ray crystallography , NMR , and IR spectroscopy . For example:
- X-ray crystallography resolves bond lengths and angles, as demonstrated in ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, where intermolecular hydrogen bonds stabilize the crystal lattice .
- ¹H/¹³C NMR identifies proton environments (e.g., pyrazole ring protons at δ 6.5–8.5 ppm) and substituent effects .
- IR spectroscopy confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
What strategies ensure stable storage and handling of pyrazole-carboxylic acid derivatives?
Level: Basic
Methodological Answer:
- Storage: Store at room temperature in airtight containers with desiccants to prevent hydrolysis. Avoid freeze-thaw cycles, which degrade labile brominated or ester functionalities .
- Handling: Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation. For hygroscopic derivatives, employ gloveboxes or vacuum-drying post-synthesis .
How can researchers design experiments to evaluate the biological activity of this compound?
Level: Advanced
Methodological Answer:
- Antimicrobial Assays: Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution to determine minimum inhibitory concentrations (MICs). Compare with structurally related pyrazoles showing activity at MICs of 8–32 µg/mL .
- Enzyme Inhibition Studies: Target enzymes like Lp-PLA2 using fluorometric assays. Pyrazole intermediates exhibit IC₅₀ values in the nanomolar range, requiring dose-response curves and kinetic analysis .
- Cytotoxicity Profiling: Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .
What reaction optimization strategies improve yield in halogenated pyrazole synthesis?
Level: Advanced
Methodological Answer:
- Catalyst Screening: Pd-based catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency. Ligands like PPh₃ reduce side reactions in brominated systems .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes carbocation rearrangements .
- Temperature Gradients: Stepwise heating (e.g., 60°C → 100°C) avoids decomposition of thermally sensitive bromopyrazoles .
How should contradictions in reported biological activities of pyrazole derivatives be analyzed?
Level: Advanced
Methodological Answer:
- Structural Variability: Compare substituent effects (e.g., 4-bromo vs. 4-fluoro) on bioactivity. For instance, 4-bromo groups enhance lipophilicity and membrane permeability, altering MICs by 2–4 fold .
- Assay Conditions: Control variables like pH (7.4 vs. 5.5), serum content, and incubation time. Discrepancies in IC₅₀ values may arise from buffer composition or enzyme source .
- Statistical Validation: Use ANOVA to assess significance across replicates. Meta-analyses of published data identify outliers or methodological biases .
What advanced techniques elucidate structure-activity relationships (SAR) for pyrazole-based inhibitors?
Level: Advanced
Methodological Answer:
- Pharmacophore Modeling: Map electrostatic/hydrophobic features using software like Schrödinger. For example, the carboxylic acid moiety in 1H-pyrazole-3-carboxylic acid derivatives is critical for hydrogen bonding with enzyme active sites .
- QSAR Studies: Correlate substituent descriptors (e.g., Hammett σ) with bioactivity. Electron-withdrawing groups (e.g., -Br) at the 4-position enhance inhibitory potency by 30–50% .
- Crystallographic Docking: Resolve ligand-enzyme complexes (e.g., PDB: 1LPB) to identify binding poses. Pyrazole rings often occupy hydrophobic pockets, while carboxylic acids coordinate catalytic residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
